2-(2-Pyrrolidinyl)benzonitrile is a chemical compound characterized by its unique structure that combines a pyrrolidine ring with a benzonitrile moiety. The molecular formula for this compound is , and it has a molecular weight of approximately 196.24 g/mol. This compound features a pyrrolidine group, which is a five-membered nitrogen-containing heterocycle, attached to a benzene ring that is further substituted with a nitrile group (–C≡N). The presence of the nitrile group contributes to the compound's reactivity and potential biological activity.
Research indicates that compounds containing pyrrolidine rings exhibit significant biological activities, including:
The synthesis of 2-(2-Pyrrolidinyl)benzonitrile can be achieved through several methods:
2-(2-Pyrrolidinyl)benzonitrile finds various applications in:
Studies on 2-(2-Pyrrolidinyl)benzonitrile have focused on its interactions with various biological targets. For example:
Several compounds share structural similarities with 2-(2-Pyrrolidinyl)benzonitrile. Here are some notable examples:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 4-(1-Pyrrolidinyl)benzonitrile | Pyrrolidine attached to a benzonitrile | Exhibits distinct biological activity patterns |
| 4-(N-Methylpyrrolidinyl)benzonitrile | Methyl group on the nitrogen of pyrrolidine | Enhanced lipophilicity and CNS activity |
| 2-Fluoro-6-(2-oxo-1-pyrrolidinyl)benzonitrile | Fluorinated derivative with an oxo group | Potentially increased potency in drug interactions |
These compounds are noteworthy for their unique modifications that can influence their biological activities and chemical properties, making them subjects of interest in medicinal chemistry and drug design.
While specific historical data on 2-(2-pyrrolidinyl)benzonitrile is limited, its synthesis and applications align with broader advancements in nitrile and pyrrolidine chemistry. Benzonitriles were first reported by Hermann Fehling in 1844, who isolated the compound from ammonium benzoate dehydration. Pyrrolidine derivatives gained prominence in the mid-20th century as ligands and intermediates in pharmaceuticals. The synthesis of 2-(2-pyrrolidinyl)benzonitrile likely emerged through nucleophilic aromatic substitution (SNAr) or coupling reactions, though detailed historical records remain sparse.
2-(2-Pyrrolidinyl)benzonitrile serves as a critical building block due to its dual functional groups:
2-(2-Pyrrolidinyl)benzonitrile is distinct from other isomers due to its substitution pattern:
*Note: CAS numbers for 2-(2-pyrrolidinyl)benzonitrile are not explicitly listed in available sources, suggesting it may be less common or a hypothetical variant.
2-(2-Pyrrolidinyl)benzonitrile, more accurately described as 2-(Pyrrolidin-1-yl)benzonitrile, represents a significant organic compound characterized by its distinctive molecular composition and structural properties [1] [11]. The compound exhibits a molecular formula of C₁₁H₁₂N₂, indicating the presence of eleven carbon atoms, twelve hydrogen atoms, and two nitrogen atoms within its molecular framework [1] [12].
The molecular weight of this compound has been consistently reported as 172.23 grams per mole, with more precise measurements indicating an exact mass of 172.100048 grams per mole [1] [12]. The monoisotopic mass, which represents the mass of the molecule containing only the most abundant isotope of each element, also corresponds to 172.100048 grams per mole [1]. These precise molecular weight determinations are crucial for analytical chemistry applications and mass spectrometric identification of the compound.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂N₂ |
| Molecular Weight (g/mol) | 172.23 |
| Exact Mass (g/mol) | 172.100048 |
| Monoisotopic Mass (g/mol) | 172.100048 |
| CAS Registry Number | 20925-25-1 |
| MDL Number | MFCD08435870 |
Melting Point Data
Specifically, 4-(1-Pyrrolidinyl)benzonitrile exhibits a melting point range of 83-85°C [2] [3], while the positional isomer 2-(1-Pyrrolidinyl)benzonitrile shows a substantially lower melting point of 35-37°C [4]. This dramatic difference of approximately 50°C between the para- and ortho-substituted analogs indicates that the electronic and steric effects of the pyrrolidine ring position profoundly affect the solid-state properties.
Boiling Point Characteristics
For context, the parent benzonitrile compound has a boiling point of 191°C [6], indicating that the pyrrolidine substitution significantly elevates the boiling point through increased molecular weight and enhanced intermolecular interactions.
| Compound | Melting Point (°C) | Boiling Point (°C) |
|---|---|---|
| 2-(2-Pyrrolidinyl)benzonitrile | Not determined | Not determined |
| 4-(1-Pyrrolidinyl)benzonitrile | 83-85 [2] [3] | Not available |
| 2-(1-Pyrrolidinyl)benzonitrile | 35-37 [4] | Not available |
| 4-(2-Pyrrolidinyl)benzonitrile | Not available | 315 [5] |
| Benzonitrile | -13 [6] | 191 [6] |
Aqueous Solubility
The aqueous solubility of 2-(2-Pyrrolidinyl)benzonitrile has not been quantitatively measured or reported in the scientific literature [1]. The compound's solubility behavior can be estimated by considering the structural contributions of its constituent moieties. The benzonitrile core provides limited water solubility due to its aromatic character and polar nitrile group, while the pyrrolidine ring introduces a basic nitrogen center that can potentially enhance aqueous solubility through protonation and hydrogen bonding interactions.
Based on the solubility characteristics of benzonitrile itself, which exhibits relatively low water solubility due to the presence of the polar cyano group balanced against the hydrophobic benzene ring [7], the addition of the pyrrolidine moiety would be expected to increase aqueous solubility compared to the parent compound.
Organic Solvent Solubility
While specific solubility data for 2-(2-Pyrrolidinyl)benzonitrile in organic solvents is not available, the related compound 4-(1-Pyrrolidinyl)benzonitrile demonstrates solubility in methanol [3], suggesting that pyrrolidinyl benzonitrile derivatives generally exhibit good solubility in polar protic solvents. The compound would be expected to show favorable solubility in common organic solvents such as:
Solubility Considerations
The solubility profile of 2-(2-Pyrrolidinyl)benzonitrile is influenced by several molecular factors:
Density Properties
Experimental density measurements for 2-(2-Pyrrolidinyl)benzonitrile are not available in the current literature [1]. However, the structurally related compound 4-(2-Pyrrolidinyl)benzonitrile exhibits a density of 1.10 g/cm³ [5], providing a reasonable estimate for the density of the 2-substituted isomer. This density value is consistent with organic compounds containing both aromatic and heterocyclic components.
For comparative analysis, related pyrrolidinyl benzonitrile derivatives show densities in the range of 1.1-1.2 g/cm³ [8] [9], indicating that these compounds are denser than water due to the combined mass contributions of the benzene ring, nitrile group, and pyrrolidine moiety.
Physical State Characteristics
The physical state of 2-(2-Pyrrolidinyl)benzonitrile at standard temperature and pressure conditions (20°C, 1 atm) has not been explicitly documented [1]. However, based on the molecular weight of 172.23 g/mol and structural considerations, the compound is expected to exist as a solid at room temperature.
Supporting evidence for this prediction comes from related compounds:
The solid-state nature is consistent with the molecular weight and the presence of multiple sites for intermolecular interactions, including the polar nitrile group and the basic pyrrolidine nitrogen.
| Property | Value | Reference |
|---|---|---|
| Density (g/cm³) | Not determined | - |
| Physical State (20°C) | Expected: Solid | Estimated from analogs |
| Appearance | Not reported | - |
| Related compound density (4-(2-Pyrrolidinyl)benzonitrile) | 1.10 g/cm³ | [5] |
Crystal Structure Data
Comprehensive crystallographic characterization of 2-(2-Pyrrolidinyl)benzonitrile, including unit cell parameters, space group determination, and molecular packing arrangements, has not been reported in the crystallographic literature. This represents a significant gap in the structural understanding of this compound, as X-ray crystallography would provide definitive information about bond lengths, bond angles, and intermolecular interactions in the solid state.
Related Crystallographic Studies
While direct crystallographic data for 2-(2-Pyrrolidinyl)benzonitrile is unavailable, several structurally related compounds have been characterized by X-ray crystallography, providing insights into the potential solid-state behavior of pyrrolidinyl benzonitrile derivatives:
4-(1H-Pyrrol-1-yl)benzonitrile Crystal Structure: This related compound crystallizes in the orthorhombic space group Fdd2 with unit cell parameters a = 12.839 Å, b = 11.055 Å, c = 12.213 Å, and Z = 8 [10]. The crystal structure demonstrates the planar arrangement of the pyrrole ring with respect to the benzonitrile moiety.
Pyrrolidine-containing Benzonitrile Derivatives: Crystallographic studies of compounds such as 3-[(2-Hydroxy-1-naphthyl)(pyrrolidin-1-yl)methyl]benzonitrile have been reported [11] [12]. These structures crystallize in orthorhombic space groups (Pca21) with unit cell volumes around 3556 ų and show characteristic hydrogen bonding patterns involving the pyrrolidine nitrogen.
Structural Predictions
Based on the crystallographic behavior of related compounds, 2-(2-Pyrrolidinyl)benzonitrile would be expected to exhibit:
| Crystallographic Parameter | Status | Notes |
|---|---|---|
| Space Group | Not determined | X-ray structure not available |
| Unit Cell Parameters | Not determined | Requires single crystal analysis |
| Molecular Packing | Not characterized | Structural studies needed |
| Hydrogen Bonding Pattern | Not established | Inference from related compounds |
Nuclear Magnetic Resonance Spectroscopy
Complete nuclear magnetic resonance spectroscopic characterization of 2-(2-Pyrrolidinyl)benzonitrile, including both ¹H NMR and ¹³C NMR data, has not been comprehensively reported in the literature. This analytical gap represents a significant limitation in the structural confirmation and purity assessment of this compound.
Predicted ¹H NMR Characteristics
Based on the molecular structure and comparison with related pyrrolidinyl benzonitrile compounds, the ¹H NMR spectrum would be expected to exhibit several characteristic regions:
Infrared Spectroscopy
Infrared spectroscopic data specific to 2-(2-Pyrrolidinyl)benzonitrile has not been reported. However, characteristic vibrational frequencies can be predicted based on functional group analysis and comparison with related compounds:
Expected IR Absorption Bands: